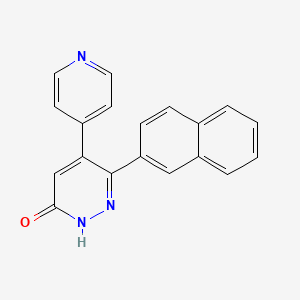

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yl-4-pyridin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c23-18-12-17(14-7-9-20-10-8-14)19(22-21-18)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRYTMQZENBLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=O)C=C3C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the pyridyl and naphthyl rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced pyridazinone derivatives.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

- The presence of naphthalenyl or indolyl groups at position 6 (as in 6g and 6f) correlates with antiproliferative activity, likely due to enhanced π-π stacking with biological targets .

- Methoxy groups (e.g., in 6h) improve solubility and may modulate pharmacokinetics, whereas chloro substituents (e.g., in 3a) enhance electrophilicity and reactivity .

Purification methods vary significantly: oily products (e.g., 6g) necessitate chromatographic separation, while crystalline solids (e.g., 6h) are easily recrystallized .

Structural-Unique Features: Unlike dihydropyridazinones (e.g., 3a), the target compound’s fully unsaturated pyridazinone core may confer rigidity, influencing receptor binding .

Biological Activity

6-(Naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one, with the CAS number 629623-78-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H13N3O

- Molecular Weight : 299.3260 g/mol

- Structure : The compound features a naphthalene moiety linked to a pyridazine ring, which contributes to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. Below are key findings from various studies:

Anticancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines such as A549 (lung cancer) and others .

- It affects microtubule organization by interacting with β-tubulin, which is critical for cell division .

-

Case Studies :

- In vitro studies demonstrated an IC50 value of approximately 4.1 μM against tubulin polymerization, comparable to established chemotherapeutic agents .

- Animal models have shown that treatment with this compound resulted in significant tumor regression, indicating its potential as an effective anticancer agent .

Neurological Applications

- p38α MAPK Inhibition :

- Animal Model Findings :

Pharmacokinetics and Toxicology

- Bioavailability : The compound demonstrates high bioavailability with a half-life exceeding 60 minutes in human liver microsomes .

- CYP Enzyme Interaction : It is identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which may influence drug metabolism and interactions .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(naphthalen-2-yl)-5-(pyridin-4-yl)pyridazin-3(2H)-one and its derivatives?

- Methodological Answer : Derivatives of pyridazin-3(2H)-one are typically synthesized via condensation reactions. For example, 6-aryl-substituted pyridazinones can be prepared by reacting 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions (sodium ethoxide). The product is isolated via acidification and recrystallization in ethanol . A specific derivative, 6g (2-benzyl-6-(naphthalen-2-yl)-5-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one), was synthesized with 67% yield using a similar approach, followed by purification via column chromatography (hexane/ethyl acetate) .

| Example Synthesis | Conditions | Yield | Purification Method |

|---|---|---|---|

| Compound 6g | Hexane/EtOAc (1:1) | 67% | Column chromatography |

| Compound 3a | Ethanol, NaOEt | 75% | Recrystallization (90% EtOH) |

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). For example, compound 6g showed NH and aromatic C-H stretches in IR, while 1H NMR confirmed benzyl and naphthyl proton environments . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity.

Q. How can X-ray crystallography confirm its molecular configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (part of the SHELX suite) refines crystal structures by analyzing intensity data. SHELXTL (Bruker AXS version) is widely used for small-molecule refinement, providing bond lengths, angles, and torsion angles to resolve stereochemistry . For macromolecular complexes (e.g., enzyme-ligand interactions), high-resolution X-ray data validated using tools like wwPDB ensure structural accuracy .

Advanced Research Questions

Q. How do structural modifications influence pharmacological activity (e.g., PDE3/4 inhibition)?

- Methodological Answer : Substituents at the pyridazinone ring and N-alkylation significantly alter activity. For instance:

-

N-alkylation enhances PDE4 inhibition but suppresses PDE3 activity (e.g., KCA-1490, a dual PDE3/4 inhibitor) .

-

6-aryl extensions (e.g., naphthyl or pyridyl groups) improve binding affinity to enzyme active sites. Compound 6g’s antiproliferative effects were attributed to its 3,4,5-trimethoxyphenyl group, which mimics colchicine-site binders .

Structural Modification Biological Impact Reference N-alkylation (e.g., methyl) ↑ PDE4 inhibition, ↓ PDE3 6-Aryl substitution (naphthyl) ↑ Antiproliferative activity

Q. What in vitro models assess antiproliferative effects?

- Methodological Answer : Cytotoxicity is evaluated using cell lines (e.g., MCF-7, HeLa) via MTT assays. Compound 6g demonstrated dose-dependent inhibition in cancer cells, with IC₅₀ values calculated using nonlinear regression . Flow cytometry further clarifies mechanisms (e.g., apoptosis induction or cell cycle arrest).

Q. How can molecular docking predict interactions with targets like PDE3/4?

- Methodological Answer : Docking software (e.g., AutoDock Vina) models ligand-enzyme interactions. For PDE3/4 inhibitors, the pyridazinone core aligns with catalytic pockets, while substituents (e.g., trifluoromethyl groups) form hydrophobic contacts. Validation via comparative binding energy (COMBINE) analysis or free-energy perturbation (FEP) refines predictions .

Key Notes on Data Contradictions

- Synthesis Yields : Yields vary with substituent bulkiness. For example, 6g (67%) vs. 6i (66%) due to steric hindrance during cyclization.

- Biological Activity : Naphthyl derivatives show antiproliferative effects , while pyridyl analogs may favor PDE inhibition . Researchers must tailor substituents to target pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.